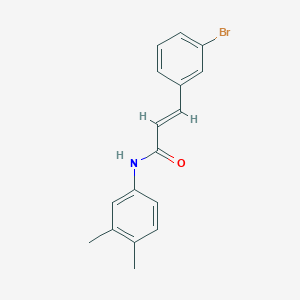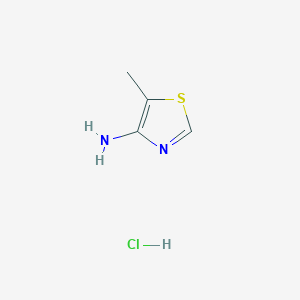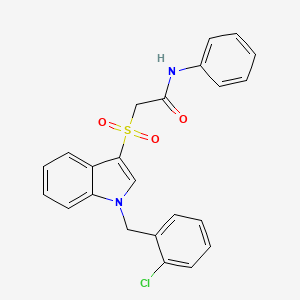
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to the indole ring, and a phenylacetamide group, which could suggest potential bioactivity .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including formation of the indole ring, introduction of the sulfonyl group, and attachment of the phenylacetamide group. The synthesis could potentially involve techniques such as electrophilic aromatic substitution and reactions at the benzylic position .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The indole ring system is aromatic, and the sulfonyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic indole ring might undergo electrophilic aromatic substitution . The sulfonyl group could potentially be modified through reactions with nucleophiles .科学的研究の応用
Antimicrobial and Antifungal Agents
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have focused on creating new heterocyclic compounds incorporating sulfamoyl moieties, showing promising results against a variety of bacterial and fungal strains. Such compounds are synthesized with the aim of finding potent antimicrobial agents suitable for medical applications (Darwish et al., 2014).
Anticancer Agents
Research into sulfonamide derivatives has also explored their potential as anticancer agents. Specific sulfonamide compounds have been synthesized and screened for cytotoxic activity against various human cancer cell lines, with some demonstrating potent cytotoxic activity and low toxicity towards normal cells. This suggests their potential utility in developing new cancer therapies (Ravichandiran et al., 2019).
Inhibitors of Biological Enzymes
Sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases and proteases, which are relevant in various pathological conditions. By inhibiting these enzymes, sulfonamide compounds offer therapeutic potential in treating diseases like glaucoma, epilepsy, and certain types of tumors (Güzel et al., 2010).
Anticonvulsant Agents
The synthesis of azoles incorporating a sulfonamide moiety has been pursued for their anticonvulsant properties. Some synthesized compounds have shown protection against induced convulsions in models, highlighting the potential of sulfonamide derivatives in developing anticonvulsant medications (Farag et al., 2012).
Materials Science Applications
Beyond biomedical applications, sulfonamide compounds have been utilized in materials science, for instance, in the development of photoresponsive hydrogels for controlled drug release. These materials can respond to external stimuli, such as light, to regulate the release or uptake of pharmaceuticals, offering innovative approaches to drug delivery systems (Gong et al., 2008).
将来の方向性
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
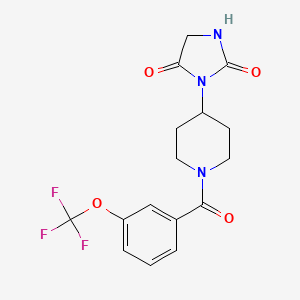
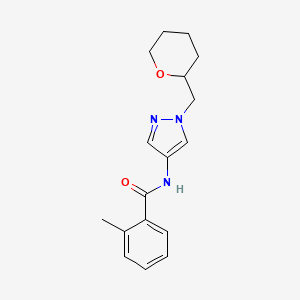
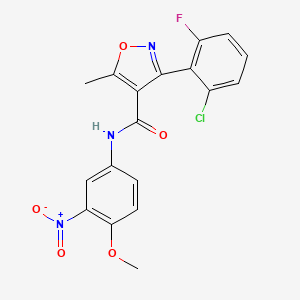
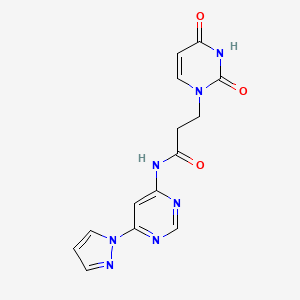

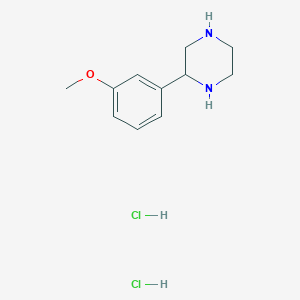

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)

